

Chemical structure and properties of Bromo-DragonFLY HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromo-DragonFLY*

Cat. No.: *B1250283*

[Get Quote](#)

An In-depth Technical Guide to **Bromo-DragonFLY HCl**

Introduction

Bromo-DragonFLY hydrochloride (HCl), chemically known as 1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane hydrochloride, is a potent synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes of compounds.^{[1][2]} First synthesized in 1998 by the laboratory of David E. Nichols at Purdue University, it was developed as a research tool to investigate the structure and activity of central nervous system (CNS) serotonin receptors.^{[1][3]} ^[4] Its name is derived from the visual resemblance of its planar benzodifuran core structure to the wings of a dragonfly.^[5] **Bromo-DragonFLY** is notable for its exceptionally high potency, which surpasses that of many other phenylalkylamine hallucinogens, and its unusually long duration of action, with effects reportedly lasting up to three days.^{[3][6][7]} This document provides a comprehensive technical overview of the chemical structure, properties, pharmacology, and analytical methodologies related to **Bromo-DragonFLY HCl**, intended for researchers, scientists, and drug development professionals.

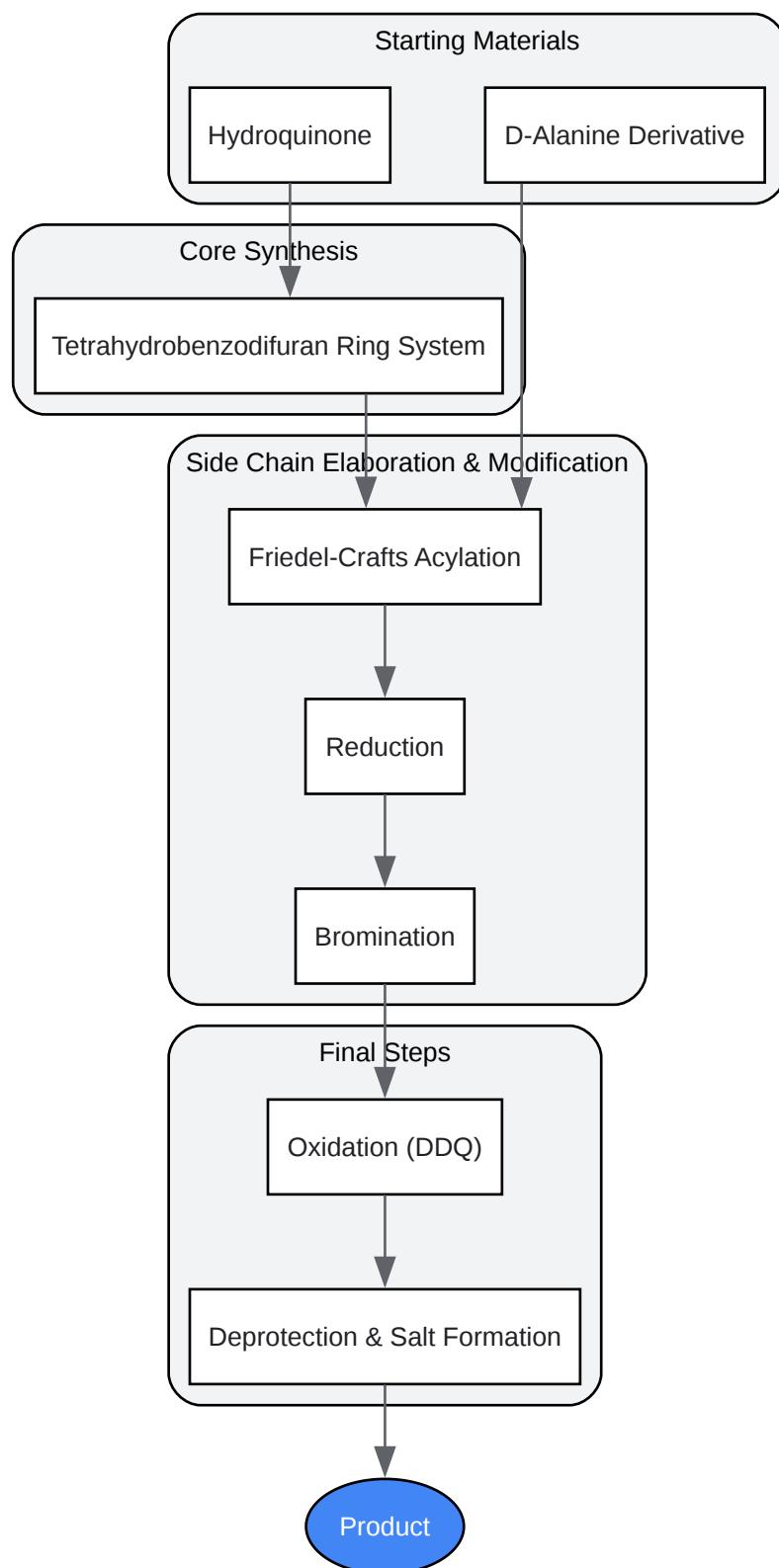
Chemical Structure and Properties

The defining feature of **Bromo-DragonFLY**'s molecular architecture is its rigid, planar benzodifuran core.^[5] This central moiety consists of a benzene ring fused with two furan rings, which distinguishes it from more flexible phenethylamine analogues like DOB (4-bromo-2,5-dimethoxyamphetamine).^[5] This structural rigidification is reported to significantly enhance binding affinity and potency at key serotonin receptors.^[5] The structure is further characterized

by a bromine atom at the 8-position and an aminopropane side chain at the 4-position of the benzodifuran nucleus.[\[5\]](#)

Bromo-DragonFLY possesses a stereocenter, and its biological activity is highly dependent on the stereoisomer. The (R)-(-)-enantiomer is the more pharmacologically active and potent isomer, exhibiting a significantly higher binding affinity for serotonin receptors compared to the (S)-enantiomer.[\[1\]](#)[\[5\]](#)[\[8\]](#)

Data Presentation: Chemical and Physical Properties


The key chemical and physical properties of **Bromo-DragonFLY** HCl are summarized in the table below.

Property	Data
IUPAC Name	1-(4-Bromofuro[2,3-f] [5] benzofuran-8-yl)propan-2-amine hydrochloride [5] [9]
Synonyms	DOB-DFLY, BDF, B-DFLY, 3C-Bromo-Dragonfly [3] [10]
Chemical Formula	C ₁₃ H ₁₂ BrNO ₂ · HCl [5] [10]
Molar Mass	330.6 g/mol [1] [5] [9] [10]
Appearance	Crystalline solid [5] [10]
UV λ _{max} (Methanol)	225, 283, 295 nm [5] [10]
CAS Number	332012-24-5 (HCl salt) [9]
Purity	≥98% (as per typical analytical standards) [10]
Solubility	Soluble in DMSO (5 mg/ml), DMF (1 mg/ml), Methanol (1 mg/ml) [10]

Synthesis Overview

The synthesis of **Bromo-DragonFLY** is a complex, multi-step process that requires sophisticated chemical knowledge and equipment.[\[11\]](#) Both racemic and enantiospecific synthetic routes have been developed.[\[3\]](#)[\[5\]](#)

A common enantiospecific synthesis for the more active (R)-enantiomer begins with a derivative of D-alanine.^{[3][11]} This is reacted with the 2,3,6,7-tetrahydrobenzodifuran core in a Friedel-Crafts acylation.^{[3][11]} Subsequent steps involve the reduction of a keto group, para-bromination of the aromatic ring, and oxidation of the tetrahydrobenzodifuran rings to the fully aromatic benzodifuran system, often using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).^{[3][11]} The final step involves the removal of any protecting groups and conversion to the hydrochloride salt.^[11]

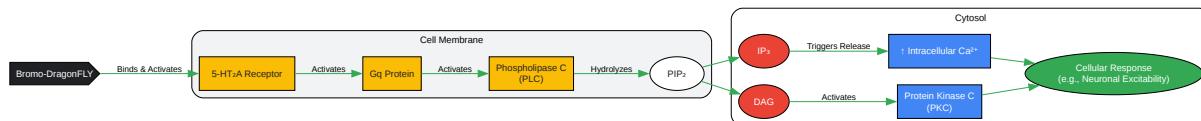
[Click to download full resolution via product page](#)**Simplified Enantiospecific Synthesis Workflow for (R)-Bromo-DragonFLY.**

Pharmacology

Mechanism of Action

The primary pharmacological activity of **Bromo-DragonFLY** is mediated through its potent agonist activity at serotonin (5-HT) receptors.[8][12] It is a potent full agonist of the 5-HT_{2A}, 5-HT_{2B}, and 5-HT_{2C} receptors.[3] The hallucinogenic effects are primarily attributed to its activation of the 5-HT_{2A} receptor.[1][8]

In addition to its serotonergic activity, **Bromo-DragonFLY** is also a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3][7][13] This inhibition may contribute to its overall pharmacological profile and potential for drug interactions. Some evidence also suggests it acts as an agonist at α 1-adrenergic receptors, which could explain the severe vasoconstriction observed in toxic exposures.[1][4]


Data Presentation: Receptor Binding Affinities

The binding affinities (Ki) of racemic **Bromo-DragonFLY** for human serotonin receptors are presented below. Lower Ki values indicate higher binding affinity.

Receptor Target	Binding Affinity (Ki)
5-HT _{2A}	0.04 nM[3][5][6]
5-HT _{2C}	0.02 nM[3][5]
5-HT _{2B}	0.19 nM[3][5]
MAO-A Inhibition (Ki)	0.352 μ M[7][13]

Signaling Pathway Visualization

Activation of the 5-HT_{2A} receptor by **Bromo-DragonFLY** initiates a Gq-coupled protein signaling cascade, leading to downstream cellular effects.

[Click to download full resolution via product page](#)

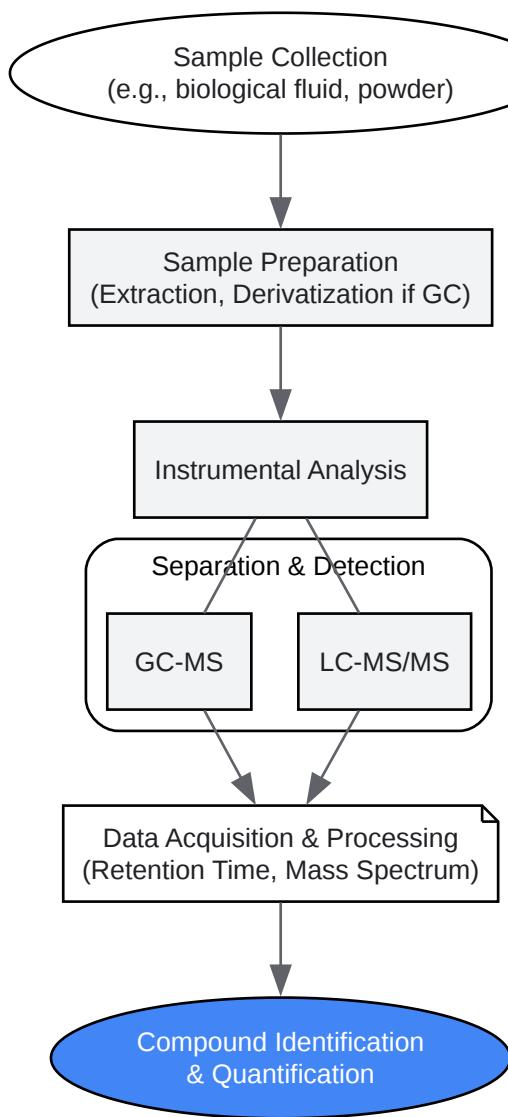
Bromo-DragonFLY-induced 5-HT_{2A} receptor signaling pathway.

Pharmacokinetics and Metabolism

In silico studies predict that **Bromo-DragonFLY** has high gastrointestinal absorption and the potential to penetrate the blood-brain barrier, which is consistent with its potent central effects. [14][15] A key pharmacokinetic feature is its remarkable resistance to metabolism. In vitro studies using human liver microsomes and cytosol found that **Bromo-DragonFLY** was not metabolized.[7][13] This metabolic stability is a likely contributor to its prolonged duration of action, which can last for several days.[6][7] The primary route of excretion is predicted to be renal.[14][15]

Analytical Methodologies

The identification and quantification of **Bromo-DragonFLY** in both bulk samples and biological matrices rely on modern analytical techniques.


Experimental Protocols

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust method for analyzing **Bromo-DragonFLY**, often requiring derivatization to improve its volatility and chromatographic properties. Analysis is typically performed on capillary columns such as DB-1 MS or DB-5 MS.[5] Identification is based on the compound's retention time and its characteristic mass spectrum.[5]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for quantifying **Bromo-DragonFLY** in biological fluids due to its high

sensitivity and selectivity, allowing for detection at very low concentrations.^[5] The method typically employs a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.^[5]

- Other Techniques:

- Ultraviolet-Visible (UV-Vis) Spectrophotometry: The benzodifuran chromophore of **Bromo-DragonFLY** exhibits distinct absorption maxima at 225, 283, and 295 nm, which can be used for identification and quantification in solution.^{[5][10]}
- Thin Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of **Bromo-DragonFLY**, with visualization under UV light.^[5]

[Click to download full resolution via product page](#)

General analytical workflow for **Bromo-DragonFLY** identification.

Toxicology

Bromo-DragonFLY has a high toxicity profile in humans, with numerous reports of severe adverse effects and fatalities.[3][4][10] Its high potency and long duration of action increase the risk of overdose.[3] The most significant toxic effect is potent vasoconstriction, which can lead to limb ischemia and necrosis.[4][7][13] Other reported adverse effects include agitation, tachycardia, hypertension, seizures, hyperthermia, and organ failure.[1][4][16]

In silico toxicological studies predict a significant risk of cardiotoxicity, potentially related to the inhibition of the hERG channel, and notable acute toxicity.[17] These models also suggest a low likelihood of genotoxic potential.[17]

Conclusion

Bromo-DragonFLY HCl is a structurally unique and pharmacologically potent psychedelic substance. Its rigid benzodifuran core contributes to its exceptionally high affinity for serotonin receptors, particularly the 5-HT_{2A} subtype, making it one of the most potent agonists known.[5] Its resistance to metabolism results in a prolonged and intense duration of action, which, combined with its potent vasoconstrictive effects, presents significant toxicological risks.[7][13] The detailed chemical, pharmacological, and analytical data presented in this guide underscore the importance of **Bromo-DragonFLY** as a powerful tool for neuropharmacological research while also highlighting the considerable dangers associated with its non-clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 3. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]
- 4. April 26, 2016: What is Bromo-DragonFly? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 5. Bromo-dragonfly hydrochloride | 332012-24-5 | Benchchem [benchchem.com]
- 6. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromo-DragonFLY [chemeurope.com]
- 9. Bromo-dragonfly hydrochloride | C13H13BrClNO2 | CID 49795902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. bibliography.maps.org [bibliography.maps.org]
- 12. discover.zahoransky.com [discover.zahoransky.com]
- 13. researchgate.net [researchgate.net]
- 14. ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity of Bromo-DragonFLY as a New Psychoactive Substance: Application of In Silico Methods for the Prediction of Key Toxicological Parameters Important to Clinical and Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Bromo-DragonFLY HCl]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250283#chemical-structure-and-properties-of-bromo-dragonfly-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com